Virgaureasaponin 1

Description

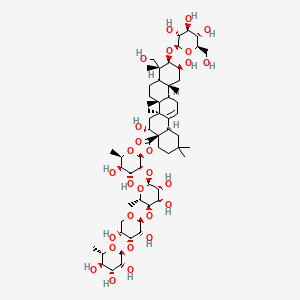

a cytotoxic triterpenoid glycoside from root of Salidago virgaurea; structure in first source

Properties

CAS No. |

112515-98-7 |

|---|---|

Molecular Formula |

C59H96O27 |

Molecular Weight |

1237.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C59H96O27/c1-22-33(65)36(68)40(72)49(78-22)83-45-28(63)20-77-48(43(45)75)82-44-24(3)80-50(42(74)39(44)71)84-46-38(70)34(66)23(2)79-52(46)86-53(76)59-15-14-54(4,5)16-26(59)25-10-11-31-55(6)17-27(62)47(85-51-41(73)37(69)35(67)29(19-60)81-51)56(7,21-61)30(55)12-13-57(31,8)58(25,9)18-32(59)64/h10,22-24,26-52,60-75H,11-21H2,1-9H3/t22-,23+,24-,26-,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48-,49-,50-,51-,52-,55-,56-,57+,58+,59+/m0/s1 |

InChI Key |

CIWGZAMPYZZVBR-NHSSBWMZSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@@H]([C@H]([C@H](O[C@H]4OC(=O)[C@]56CCC(C[C@H]5C7=CC[C@H]8[C@]([C@@]7(C[C@H]6O)C)(CCC9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(C(OC4OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6O)C)(CCC9C8(CC(C(C9(C)CO)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)O)O)C)O)O)O)O |

Synonyms |

virgaureasaponin 1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Virgaureasaponin 1: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virgaureasaponin 1, also known as Bellissaponin BS2, is a triterpenoid saponin isolated from plants of the Solidago genus, notably Goldenrod (Solidago virgaurea), and also found in Bellis perennis.[1] This complex glycoside has garnered interest in the scientific community for its potential therapeutic applications, primarily demonstrated through its cytotoxic effects on tumor cells and its antifungal activity against pathogenic yeasts such as Candida albicans. This technical guide provides a comprehensive overview of the chemical structure, known properties, and biological activities of this compound, supplemented with detailed experimental protocols and logical workflow diagrams to facilitate further research and development.

Chemical Structure and Identification

This compound is classified as a triterpene saponin, featuring a complex aglycone core glycosidically linked to sugar moieties.[2]

Chemical Identity

| Identifier | Value | Source |

| Systematic Name | 3-{[5-({3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,4-dihydroxy-6-methyloxan-2-yl]oxy}-4,5-dihydroxy-6-methyloxan-2-yl 5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylate | PhytoBank[2] |

| Synonyms | Bellissaponin BS2 | MedChemExpress[1] |

| Chemical Formula | C₅₉H₉₆O₂₇ | PhytoBank[2] |

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the available information.

| Property | Value | Source |

| Average Molecular Weight | 1237.39 g/mol | PhytoBank[2] |

| Monoisotopic Molecular Weight | 1236.613897831 g/mol | PhytoBank[2] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Optical Rotation | Data not available |

Spectroscopic Data

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy While specific spectra for this compound are not available, the ¹H and ¹³C NMR spectra of similar triterpenoid saponins are characterized by:

-

¹H NMR: Signals corresponding to the triterpenoid aglycone, including methyl groups, olefinic protons, and protons of the steroidal backbone. Anomeric protons of the sugar residues typically appear in the δ 4.5-5.5 ppm region.

-

¹³C NMR: A large number of signals corresponding to the carbon atoms of the aglycone and the sugar moieties. Characteristic signals include those of quaternary carbons, methine, methylene, and methyl groups of the triterpene skeleton, as well as the anomeric carbons of the sugars.

1.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy An FT-IR spectrum for this compound is not publicly available. However, the spectrum of a typical saponin would exhibit characteristic absorption bands indicating the presence of various functional groups:

-

Broad band around 3400 cm⁻¹: O-H stretching vibrations from hydroxyl groups on the aglycone and sugar residues.

-

Bands around 2930 cm⁻¹: C-H stretching vibrations of methyl and methylene groups.

-

Band around 1730 cm⁻¹: C=O stretching vibration if ester groups are present.

-

Bands in the 1000-1100 cm⁻¹ region: C-O stretching vibrations characteristic of glycosidic bonds.

Biological and Pharmacological Properties

This compound has demonstrated significant biological activities, primarily in the areas of oncology and mycology.

Cytotoxic Activity

This compound exhibits cytotoxic effects against certain cancer cell lines. It has been reported to be cytotoxic against human promyelocytic leukemia (HL-60) cells with an IC₅₀ value of 4.6 μM.[1]

2.1.1. Putative Mechanism of Action and Signaling Pathway

The precise molecular mechanism underlying the cytotoxicity of this compound has not been fully elucidated. However, many saponins are known to induce apoptosis in cancer cells through various signaling pathways. A plausible, though unconfirmed, pathway for this compound could involve the induction of apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Caption: Putative apoptotic signaling pathways potentially targeted by this compound.

Antifungal Activity

Extracts of Solidago virgaurea containing virgaureasaponins have shown inhibitory activity against the pathogenic yeast Candida albicans. This activity is characterized by the inhibition of the yeast-to-hyphal transition, a critical virulence factor for this organism.

2.2.1. Putative Mechanism of Action and Signaling Pathway

The antifungal mechanism of many saponins involves interaction with sterols in the fungal cell membrane, leading to pore formation and loss of membrane integrity. Additionally, the inhibition of hyphal formation in C. albicans suggests interference with key signaling pathways that regulate morphogenesis. One such central pathway is the cAMP-PKA signaling cascade.

Caption: Putative mechanism of this compound on C. albicans morphogenesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound

3.1.1. General Extraction Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Virgaureasaponin 1 and its Source Plant, Solidago virgaurea

Introduction: Solidago virgaurea

Solidago virgaurea L., commonly known as European goldenrod, is a perennial herbaceous plant belonging to the Asteraceae family.[1] It has a long history of use in traditional medicine across Europe and Asia, primarily for treating urinary tract conditions, such as kidney and bladder inflammation, and as an anti-inflammatory agent.[2] The medicinal properties of the plant's aerial parts are attributed to a complex mixture of phytochemicals. The main chemical constituents include flavonoids (derived from quercetin and kaempferol), phenolic compounds (such as C6-C1 and C6-C3 compounds), terpenes, and a significant number of triterpenoid saponins.[2] Among the most notable saponins are the virgaureasaponins and solidagosaponins, which are subjects of ongoing research for their diverse pharmacological activities.[3]

This compound: A Key Bioactive Saponin

This compound is a prominent triterpenoid saponin isolated from Solidago virgaurea. It belongs to the class of bisdesmosidic saponins, meaning it has two sugar chains attached to the aglycone core. The central aglycone structure for virgaureasaponins is typically polygalacic acid, an oleanane-type triterpene.[4][5] The specific sugar moieties and their linkages define the individual saponins within this class.

Chemical Profile

While the precise structure of this compound requires consultation of primary structural elucidation literature from 1987, the general structure of related virgaureasaponins involves a polygalacic acid aglycone glycosylated at positions C-3 and C-28.

| Property | Description |

| Compound Class | Triterpenoid Saponin |

| Sub-Class | Bisdesmosidic Oleanane-type |

| Aglycone | Polygalacic Acid |

| Source | Aerial parts of Solidago virgaurea L.[5] |

| General Characteristics | Amphiphilic molecules with a hydrophobic triterpenoid backbone and hydrophilic sugar chains, giving them detergent-like properties. |

Pharmacological Activities and Quantitative Data

This compound is associated with several of the key pharmacological activities attributed to Solidago virgaurea extracts, including antifungal, cytotoxic, and anti-inflammatory effects. Quantitative data for the purified this compound is limited in publicly accessible literature; therefore, data from saponin-rich extracts and closely related compounds are presented below. The total saponin content in the dried herb of S. virgaurea has been quantified to be approximately 9.8 ± 1.2% .

Antifungal Activity

Saponins from S. virgaurea exhibit significant antifungal activity, particularly against Candida albicans. The mechanism appears to be focused on inhibiting key virulence factors rather than direct fungicidal action.[6] Aqueous extracts of S. virgaurea, with saponin concentrations between 0.7 and 0.95 mg/ml, were found to strongly inhibit the yeast-to-hyphal transition and biofilm formation, both of which are critical for C. albicans pathogenicity.[6]

Table 1: Antifungal and Antibacterial Activity of Solidago virgaurea Extracts

| Extract / Compound | Test Organism | Activity Metric | Result | Reference |

| Saponin-rich aqueous extract | Candida albicans | Biofilm | Strong inhibition | [6] |

| Saponin-rich aqueous extract | Candida albicans | Hyphal Transition | Strong inhibition | [6] |

| Methanolic Extract | Staphylococcus aureus, Escherichia coli, Bacillus cereus | MIC | 50 µg/ml |

Cytotoxic Activity

Table 2: Cytotoxic Activity of Related Triterpenoid Saponins

| Compound/Fraction | Cell Line | Activity Metric | Result | Reference |

| Unspecified Saponins 1 and 2 | Breast (MCF7) | IC50 | 5.2 µM and 6.9 µM | [4] |

| Unspecified Saponins 1 and 2 | Liver (HepG2) | IC50 | 34.9 µM and 32.6 µM | [4] |

| Albizoside C (Oleanane-type) | Lung (A549) | IC50 | 0.01 µmol/l | [7] |

| Degalactotigonin | Liver (HepG2) | IC50 | 0.25 µmol/l | [7] |

Anti-inflammatory Activity

The anti-inflammatory properties of S. virgaurea are well-documented. A proposed mechanism for its saponins involves interaction with cell membranes, leading to increased permeability. This effect may induce the release of Adrenocorticotropic Hormone (ACTH) from pituitary cells, which in turn stimulates the adrenal glands to produce and release anti-inflammatory glucocorticoids.

Signaling Pathways

Based on the activities of other plant-derived saponins, virgaureasaponins may modulate key inflammatory and cell survival pathways such as NF-κB and MAPK. The diagram below illustrates a proposed mechanism for the anti-inflammatory action of this compound, integrating the ACTH-release hypothesis.

References

- 1. Solidago virgaurea L.: A Review of Its Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activities [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Virgaureasaponin 3, a 3,28-bisdesmosidic triterpenoid saponin from Solidago virgaurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Candida albicans yeast-hyphal transition and biofilm formation by Solidago virgaurea water extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Virgaureasaponin 1: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide summarizes the currently available preliminary information on the mechanism of action of virgaureasaponin 1. It is important to note that dedicated studies on the specific molecular mechanisms of purified this compound are limited. Much of the existing research has been conducted on extracts of Solidago virgaurea, which contain a complex mixture of compounds, including various saponins, flavonoids, and phenolic acids. Therefore, the activities described are often attributed to the synergistic effects of these compounds rather than to this compound alone.

Introduction to this compound

This compound is a triterpenoid saponin isolated from Solidago virgaurea L. (European goldenrod).[1] Saponins from this plant are known for a variety of biological activities, including anti-inflammatory, antifungal, and cytotoxic effects.[2][3][4] This document aims to collate the preliminary data related to the mechanism of action of this compound and related compounds from S. virgaurea.

Known and Postulated Mechanisms of Action

Direct mechanistic studies on this compound are scarce. However, research on Solidago virgaurea extracts and other plant-derived saponins provides some clues into its potential mechanisms of action.

Antifungal Activity

Extracts of Solidago virgaurea have demonstrated notable antifungal activity, particularly against Candida albicans.[5] The proposed mechanism involves the inhibition of the yeast-to-hyphal transition, a critical virulence factor for C. albicans. This is achieved through the downregulation of genes specific for adhesion and hyphal formation, such as HWP1, ALS3, ECE1, SAP6, and HGC1.[5] While these studies used extracts, saponin-containing fractions were identified as the active components.[6] It is plausible that this compound contributes significantly to this activity.

Cytotoxic and Antiproliferative Effects

This compound has been described as a cytotoxic triterpenoid glycoside.[2][3] While the specific cytotoxic mechanism of this compound is not detailed in the available literature, other compounds from Solidago virgaurea, such as methyl 3,5-dicaffeoyl quinate, have been shown to exert antiproliferative effects on cancer cell lines (e.g., HT-29) by inducing cell cycle arrest and apoptosis.[2] These effects were linked to the inhibition of the PI3K/Akt and ERK signaling pathways.[2] It is possible that this compound shares or contributes to these or similar cytotoxic pathways, a common trait for many triterpenoid saponins.

Immunomodulatory Activity

Plant saponins are recognized for their immunomodulatory properties.[7] They can influence both innate and adaptive immune responses through various signaling pathways, including Toll-like receptors (TLRs), NF-κB, and mitogen-activated protein kinase (MAPK).[7] Saponins can also promote the activation of immune cells and the secretion of cytokines.[7] Although no studies have specifically investigated the immunomodulatory effects of this compound, this represents a promising area for future research based on the general activities of this class of compounds.

Signaling Pathways Implicated in the Action of Solidago virgaurea Constituents

Based on the activities of extracts from Solidago virgaurea, the following signaling pathways are of interest for further investigation into the mechanism of this compound.

Caption: Postulated inhibition of PI3K/Akt and ERK pathways by this compound.

Quantitative Data

Specific quantitative data on the mechanism of action of purified this compound (e.g., IC50 values for pathway inhibition or enzyme activity) are not available in the reviewed literature. The table below summarizes the types of quantitative analyses that have been performed on Solidago virgaurea extracts.

| Analysis Type | Subject | Key Findings | Reference |

| HPTLC & HPLC-ELSD | Total virgaureasaponins in S. virgaurea | Developed and validated methods for quantification. LOD: 2-4 µg, LOQ: 10-16 µg. | [8] |

| LC-MS/MS | Phenolic compounds in S. virgaurea | Quantified major phenolics like trans-cinnamic acid (126.19 µg/g) and chlorogenic acid (58.83 µg/g). | [9] |

| Antimutagenic Assay | Hexane extract of S. virgaurea | Observed antimutagenic effects at a concentration of 2.5 mg/mL. | [3] |

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not published. However, based on the reported activities, the following methodologies would be relevant for future studies.

General Workflow for Mechanism of Action Studies

Caption: A logical workflow for investigating the mechanism of action of this compound.

Protocol for Antifungal Mechanism (Yeast-Hyphal Transition)

-

Culture Preparation: Grow Candida albicans in a suitable yeast medium (e.g., YPD) to the exponential phase.

-

Induction of Hyphal Growth: Induce hyphal formation by transferring the yeast cells to a hypha-inducing medium (e.g., RPMI-1640) at 37°C.

-

Treatment: Treat the cells with varying concentrations of purified this compound. Include a vehicle control.

-

Microscopic Observation: After a defined incubation period, observe the cell morphology under a microscope to assess the inhibition of germ tube and hyphae formation.

-

Gene Expression Analysis: Extract total RNA from treated and control cells. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key hypha-specific genes (HWP1, ALS3, etc.).

Conclusion and Future Directions

The preliminary evidence suggests that this compound is a biologically active molecule with potential antifungal and cytotoxic properties. However, a significant knowledge gap exists regarding its specific molecular targets and mechanisms of action. Future research should focus on studies using the purified compound to:

-

Elucidate its specific molecular targets using techniques such as proteomics and affinity chromatography.

-

Investigate its effects on key signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB) in relevant cell models.

-

Validate the in vitro findings in appropriate in vivo models to understand its pharmacological effects at a systemic level.

Such studies are crucial for unlocking the therapeutic potential of this compound and for the development of new drugs based on this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Solidago virgaurea L.: A Review of Its Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Triterpenoid saponins from the aerial parts of Solidago virgaurea alpestris with inhibiting activity of Candida albicans yeast-hyphal conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential Immunoregulatory Mechanism of Plant Saponins: A Review [mdpi.com]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

Virgaureasaponin 1: A Deep Dive into its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virgaureasaponin 1, a triterpenoid saponin, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence and biosynthetic pathway. Quantitative data on its presence in plant sources are summarized, and detailed experimental protocols for its extraction, isolation, and characterization are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex processes involved.

Natural Occurrence of this compound

This compound is a naturally occurring saponin primarily found in the plant species Solidago virgaurea L., commonly known as European goldenrod, and Bellis perennis L., the common daisy.[1][2][3] It is one of the main saponins in the aerial parts and roots of Solidago virgaurea.[4][5]

Quantitative Analysis

While extensive quantitative data for this compound specifically is limited in publicly available literature, the total saponin content in Solidago virgaurea has been reported. This provides a baseline for understanding the potential yield of this compound from this plant source.

| Plant Species | Plant Part | Total Saponin Content (% of dry weight) | Reference |

| Solidago virgaurea | Grass (Aerial parts) | 9.8 ± 1.2 |

Further research is required to determine the precise concentration of this compound in different plant organs (leaves, flowers, roots) of Solidago virgaurea and Bellis perennis.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of triterpenoid saponin synthesis in plants, which can be divided into three main stages: the formation of the triterpenoid backbone, a series of modifications to this backbone by enzymes such as cytochrome P450 monooxygenases, and finally, glycosylation by UDP-glycosyltransferases (UGTs).

Formation of the Triterpenoid Backbone: β-Amyrin

The biosynthesis begins with the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid scaffold, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (EC 5.4.99.39).[6][7]

Modification of the Triterpenoid Backbone: Formation of Polygalacic Acid

The β-amyrin backbone undergoes a series of oxidative modifications, primarily hydroxylation and oxidation, to form the aglycone of this compound, which is polygalacic acid. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs). While the exact sequence and specific enzymes for the biosynthesis of polygalacic acid have not been fully elucidated, a putative pathway can be proposed based on known CYP functions in triterpenoid biosynthesis.

The key modifications to convert β-amyrin to polygalacic acid include hydroxylations at positions C-2β, C-3β, C-16α, and C-23, and the oxidation of the C-28 methyl group to a carboxylic acid. The oxidation at C-28 is catalyzed by a β-amyrin 28-oxidase (EC 1.14.14.126).[8][9] Hydroxylation at C-16α is carried out by β-amyrin 16α-hydroxylase (EC 1.14.14.171).[10][11][12] The enzymes responsible for the hydroxylations at C-2β, C-3β, and C-23 in the context of polygalacic acid biosynthesis are yet to be specifically characterized.

Glycosylation of Polygalacic Acid

The final step in the biosynthesis of this compound is the attachment of sugar moieties to the polygalacic acid aglycone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), which transfer sugar residues from activated sugar donors (UDP-sugars) to the aglycone.[13][14][15][16] The specific UGTs involved in the biosynthesis of this compound and the precise sequence of sugar attachments are still under investigation.

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the putative biosynthetic pathway of this compound, starting from β-amyrin.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Solidago virgaurea

The following is a generalized protocol for the extraction and isolation of this compound based on common methods for saponin purification.

3.1.1. Materials and Reagents

-

Dried and powdered aerial parts of Solidago virgaurea

-

70% (v/v) Ethanol or Methanol in water

-

n-Hexane

-

n-Butanol

-

Distilled water

-

Silica gel for column chromatography

-

Reverse-phase C18 silica gel for HPLC

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for HPLC mobile phase)

3.1.2. Extraction Procedure

-

Maceration: Suspend the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio.

-

Extraction: Stir the mixture at room temperature for 24 hours. Repeat the extraction process three times with fresh solvent to ensure maximum yield.

-

Filtration and Concentration: Combine the extracts, filter to remove solid plant material, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Fractionation

-

Solvent Partitioning: Resuspend the crude extract in water and perform liquid-liquid partitioning.

-

Defatting: First, partition against n-hexane to remove nonpolar compounds like fats and chlorophyll. Discard the n-hexane phase.

-

Saponin Enrichment: Subsequently, partition the aqueous phase against n-butanol. The saponins will preferentially move into the n-butanol phase.

-

Concentration: Collect the n-butanol phase and concentrate it to dryness under reduced pressure to obtain a saponin-rich fraction.

3.1.4. Chromatographic Purification

-

Silica Gel Column Chromatography: Apply the saponin-rich fraction to a silica gel column. Elute with a gradient of chloroform-methanol-water in increasing polarity. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to preparative reverse-phase HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile and water (with or without a small percentage of formic acid).

-

Lyophilization: Collect the purified fraction corresponding to this compound and lyophilize to obtain the pure compound.

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.

Experimental Workflow Diagram

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide has synthesized the available information on the natural occurrence and biosynthesis of this compound. While the general framework of its formation is understood, further research is necessary to identify the specific enzymes and regulatory mechanisms involved in its biosynthetic pathway. The provided experimental protocols offer a solid foundation for researchers aiming to isolate and study this promising natural compound. The continued exploration of this compound holds potential for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solidago virgaurea L.: A Review of Its Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activities [mdpi.com]

- 4. The main saponins from the aerial parts and the roots of Solidago virgaurea subsp. virgaurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solidago virgaurea L.—Chemical Composition, Traditional and Medicinal Use, Pharmaceutical Properties, Potential Applica… [ouci.dntb.gov.ua]

- 6. EC 5.4.99.39 - beta-amyrin synthase. [ebi.ac.uk]

- 7. Beta-amyrin synthase (EC 5.4.99.39) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ENZYME - 1.14.14.126 beta-amyrin 28-monooxygenase [enzyme.expasy.org]

- 9. The involvement of β-amyrin 28-oxidase (CYP716A52v2) in oleanane-type ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ENZYME - 1.14.14.171 beta-amyrin 16alpha-hydroxylase [enzyme.expasy.org]

- 11. EC 1.14.14.171 [iubmb.qmul.ac.uk]

- 12. KEGG ENZYME: 1.14.14.171 [genome.jp]

- 13. Functional specialization of UDP‐glycosyltransferase 73P12 in licorice to produce a sweet triterpenoid saponin, glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of DDMP saponins in soybean is regulated by a distinct UDP-glycosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. orbit.dtu.dk [orbit.dtu.dk]

Unveiling the Cytotoxic Potential of Virgaureasaponin 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virgaureasaponin 1, a triterpenoid saponin isolated from Solidago virgaurea L., has emerged as a compound of significant interest in oncological research due to its cytotoxic properties. As a member of the broader class of saponins, which are known for their diverse pharmacological activities, this compound presents a promising avenue for the development of novel antineoplastic agents. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound, detailing its impact on cancer cell lines, the underlying molecular mechanisms, and the experimental protocols utilized in its evaluation.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of this compound and related saponins has been quantified against various tumor cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in these assessments, indicating the concentration of a substance needed to inhibit a biological process by half. The cytotoxic activities of bisdesmosides of polygalacic acid, the class of compounds to which this compound belongs, are notably potent.

A pivotal study evaluated the cytotoxicity of these saponins against YAC-1 (mouse lymphoma) and P-815 (mouse mastocytoma) tumor cell lines. The results underscore the influence of the glycosylation pattern on the cytotoxic potency, with bisdesmosidic saponins demonstrating lower IC50 values—and therefore higher potency—than their corresponding prosapogenins[1]. The specific acylglycosidic carbohydrate sequence of these bisdesmosides was found to be crucial for their high cytotoxic effect[1].

| Compound Class | Cell Line | IC50 (µg/mL) |

| Bisdesmosides of Polygalacic Acid | YAC-1 | Lower than prosapogenins |

| Bisdesmosides of Polygalacic Acid | P-815 | Lower than prosapogenins |

Table 1: Comparative Cytotoxicity of Polygalacic Acid Saponins

Experimental Protocols

The determination of the cytotoxic effects of this compound involves a series of well-defined experimental protocols. These methods are designed to assess cell viability and elucidate the mechanisms of cell death.

Cell Viability Assays

1. Cell Culture:

-

YAC-1 and P-815 tumor cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Cells are cultured in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (Example: MTT Assay):

-

Cells are seeded in 96-well plates at a predetermined density.

-

After a 24-hour incubation period, the cells are treated with varying concentrations of this compound.

-

A control group is treated with the vehicle (e.g., DMSO) alone.

-

The plates are incubated for a specified duration (e.g., 48 or 72 hours).

-

Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Cells are treated with this compound for a specified time.

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

The cells are then resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2. Western Blot Analysis:

-

Cells are treated with this compound and lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins involved in apoptosis signaling pathways (e.g., caspases, Bcl-2 family proteins, FOXO3, Bim).

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis, a form of programmed cell death. While the precise signaling cascade for this compound is still under investigation, studies on saponins from Solidago virgaurea and other sources provide a strong indication of the likely mechanisms.

Intrinsic (Mitochondrial) Apoptosis Pathway

Saponins are known to induce apoptosis via the intrinsic pathway. This process involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm. A key event is the regulation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, leading to a shift in the Bax/Bcl-2 ratio that favors apoptosis. This disruption of the mitochondrial membrane potential results in the release of cytochrome c, which then activates caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

FOXO3-Mediated Upregulation of Bim

Research on extracts from Solidago virgaurea has revealed a specific pathway involving the transcription factor FOXO3 (Forkhead box protein O3). The extract was shown to increase the expression of FOXO3a in breast cancer cell lines (MCF-7). FOXO3a, in turn, upregulates the expression of Bim, a pro-apoptotic BH3-only protein. Bim can directly activate Bax and Bak or inhibit anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis.

References

Unveiling the Antifungal Potential of Virgaureasaponin 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virgaureasaponin 1, a triterpenoid saponin isolated from Solidago virgaurea (European Goldenrod), belongs to a class of natural compounds with recognized biological activities. While much of the research on this compound has centered on its cytotoxic properties, the broader family of saponins from Solidago species exhibits noteworthy antifungal capabilities. This technical guide synthesizes the available data on the antifungal properties of Solidago saponins as a proxy for understanding the potential of this compound. It details the proposed mechanisms of action, including the inhibition of fungal virulence factors and membrane disruption, provides comprehensive experimental protocols for in vitro assessment, and visualizes key pathways and workflows. This document serves as a foundational resource for researchers investigating this compound and related compounds as novel antifungal agents.

Introduction

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, has catalyzed the search for new therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for novel drug candidates. Triterpenoid saponins, a class of glycosides found widely in the plant kingdom, are known for their broad spectrum of biological activities, including antifungal effects.[1][2] this compound is a prominent member of this family, isolated from the aerial parts of Solidago virgaurea.[3][4]

While direct studies on the antifungal activity of isolated this compound are limited, research on extracts from S. virgaurea and related saponins provides a strong indication of its potential. These studies reveal a primary mechanism that deviates from direct fungicidal or fungistatic action. Instead, the focus lies on the inhibition of key virulence factors in pathogenic fungi like Candida albicans, specifically the transition from yeast to hyphal form and the subsequent formation of biofilms.[5][6] This anti-virulence approach is a compelling strategy for antifungal drug development, as it may exert less selective pressure for the development of resistance.

This guide will delve into the known antifungal activities of saponins from Solidago virgaurea, present a hypothesized mechanism of action for this compound based on current literature, and provide detailed methodologies for its further investigation.

Quantitative Data on Antifungal Activity

Table 1: Antifungal Activity of Solidago virgaurea Extracts

| Extract/Compound | Fungal Strain(s) | Observed Effect | Concentration/MIC | Reference(s) |

| Water Extract of S. virgaurea | Candida albicans (four strains) | Inhibition of yeast-hyphal transition; Inhibition of biofilm formation; No inhibition of planktonic growth. | Saponin concentration of 0.25 mg/ml showed effect on yeast-hyphal transition. | [6] |

| Hydroalcoholic Extract of Solidago graminifolia | Candida albicans, C. parapsilosis | Antifungal effect noted. | Data not specified. | [5] |

| Organic Extracts of Solidago spp. | Various fungi | Low to moderate antifungal activities. | Data not specified. | [5] |

Table 2: Antifungal Activity of Representative Triterpenoid Saponins

| Saponin/Derivative | Fungal Strain(s) | MIC (µg/mL) | Reference(s) |

| Camsinsaponins A and B (Camellia sinensis) | Candida albicans | ~5.06 - 7.81 µM | [7] |

| α-Hederin | Candida glabrata | Not specified, but noted as most susceptible strain. | [2] |

| Oleiferasaponin A1 (Camellia oleifera) | Bipolaris maydis | 250 | [8][9] |

Mechanism of Action

The antifungal mechanism of this compound can be conceptualized through two primary modes of action, extrapolated from studies on related saponins.

General Mechanism: Fungal Membrane Disruption

The most widely accepted mechanism for the antifungal activity of saponins is their interaction with sterols, primarily ergosterol, in the fungal cell membrane. The amphipathic nature of saponins—a hydrophobic triterpenoid backbone and hydrophilic sugar moieties—facilitates their insertion into the lipid bilayer. This interaction is believed to lead to the formation of pores or channels, disrupting membrane integrity, causing leakage of cellular contents, and ultimately leading to cell death.[10][11]

Specific Mechanism for Solidago Saponins: Anti-Virulence Activity

Research on S. virgaurea extracts points to a more nuanced mechanism against Candida albicans. Rather than direct killing, the saponins inhibit the morphological switch from yeast to the more virulent hyphal form. This is achieved by down-regulating the expression of key genes involved in adhesion and filamentation, such as HWP1 (Hyphal Wall Protein 1), ALS3 (Agglutinin-Like Sequence 3), and ECE1 (Extent of Cell Elongation 1).[5] By preventing hyphal formation, these saponins effectively block the ability of C. albicans to form biofilms and invade host tissues.

Experimental Protocols

The following protocols are representative methodologies for the in vitro evaluation of the antifungal properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard for antifungal susceptibility testing.

a. Materials:

-

This compound (stock solution in DMSO)

-

Fungal strains (e.g., Candida albicans ATCC 90028)

-

RPMI-1640 medium, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control (e.g., Fluconazole)

-

Negative control (DMSO)

b. Procedure:

-

Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Serial Dilution: Serially dilute the this compound stock solution in RPMI-1640 across the wells of a 96-well plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.

-

Controls: Include wells with inoculum and medium only (growth control), medium only (sterility control), and inoculum with the positive and negative controls.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of fungal biofilms.

a. Materials:

-

Same as for MIC determination.

-

Crystal Violet solution (0.1% w/v)

-

Ethanol (95%)

b. Procedure:

-

Biofilm Formation: In a 96-well plate, add 100 µL of a standardized fungal suspension (1 x 10⁶ CFU/mL in RPMI-1640) to each well.

-

Treatment: Add 100 µL of this compound dilutions (at sub-MIC concentrations) to the wells. Include a growth control with no compound.

-

Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add 150 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.

-

Destaining: Wash the wells with PBS and add 200 µL of 95% ethanol to each well to solubilize the stain.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates the percentage of biofilm inhibition.

Conclusion and Future Directions

This compound stands as a compound of interest within the broader context of antifungal research, primarily due to the established anti-virulence properties of saponins from its source, Solidago virgaurea. While direct antifungal data on the purified compound is currently lacking, the existing evidence strongly suggests its potential to inhibit key pathogenic mechanisms in fungi like Candida albicans, such as hyphal formation and biofilm development.

Future research should prioritize the isolation and purification of this compound to perform definitive antifungal susceptibility testing against a panel of clinically relevant yeasts and molds. Subsequent studies should aim to elucidate the precise molecular targets and signaling pathways affected by this saponin. Understanding its interaction with the fungal membrane and its influence on gene expression will be critical in developing it as a potential therapeutic lead. The protocols and hypotheses presented in this guide offer a robust framework for initiating such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro antifungal activity of triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic hydrolysis of the cytotoxic triterpenoid glycoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Candida albicans yeast-hyphal transition and biofilm formation by Solidago virgaurea water extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Qualitative and Quantitative Analysis of Triterpene Saponins from Tea Seed Pomace (Camellia oleifera Abel) and Their Activities against Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Saponins, the Unexplored Secondary Metabolites in Plant Defense: Opportunities in Integrated Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ethnobotanical Uses and Pharmacological Profile of Solidago virgaurea and Virgaureasaponin 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solidago virgaurea L., commonly known as European goldenrod, possesses a rich history in traditional medicine, particularly in Europe and Asia, for the treatment of urinary tract disorders, inflammation, and skin conditions.[1][2] Its therapeutic properties are attributed to a diverse array of phytochemicals, most notably flavonoids, phenolic compounds, and a significant class of triterpenoid saponins, including Virgaureasaponin 1. This technical guide provides a comprehensive overview of the ethnobotanical applications of Solidago virgaurea, with a focused analysis on the pharmacological activities of its extracts and the constituent this compound. This document synthesizes available quantitative data on its biological effects and details the experimental protocols utilized in key studies to facilitate further research and drug development initiatives.

Ethnobotanical Landscape of Solidago virgaurea

Solidago virgaurea has been a staple in traditional herbal medicine for centuries.[3] Its Latin name, Solidago, is derived from "solidare," meaning "to make whole," which reflects its historical use in wound healing.[4] The aerial parts of the plant are most commonly used to prepare infusions, decoctions, and tinctures.[1][5]

A primary traditional application of Solidago virgaurea is as a diuretic and for various urinary tract ailments.[1][2][3] It has been widely employed to manage kidney and bladder inflammation, urolithiasis (kidney stones), and cystitis.[1] In German folk medicine, it was used for urinary retention and kidney stones.[1] Traditional Polish and Czech medicine also recognize its diuretic properties and its role in treating minor urinary tract complaints.[1]

Beyond its effects on the urinary system, Solidago virgaurea has been traditionally used for its anti-inflammatory properties in conditions like arthritis and gout.[6] Its antiseptic and healing properties have made it a remedy for wounds, skin diseases, and insect bites when applied topically.[1][4] Furthermore, it has been utilized for respiratory conditions such as chronic nasopharyngeal catarrh, influenza, and bronchitis, acting as an expectorant.[2][5] Other traditional uses include the treatment of digestive issues and as a sedative agent.[1][4]

Phytochemical Composition

The medicinal effects of Solidago virgaurea are linked to its complex phytochemical profile. The primary bioactive constituents include:

-

Saponins: A significant number of triterpenoid saponins, with virgaureasaponins and solidagosaponins being the most prominent.[1][2][7][8] The total saponin content in the dried herb has been quantified to be approximately 9.8 ± 1.2%.

-

Flavonoids: Primarily derivatives of quercetin and kaempferol, such as rutin and hyperoside.[1][8]

-

Phenolic Compounds: Including phenolic acids like caffeic acid and chlorogenic acid, and phenolic glycosides such as leiocarposide and virgaureoside.[5]

-

Polysaccharides [5]

Pharmacological Activities and Quantitative Data

Scientific investigations have substantiated many of the traditional uses of Solidago virgaurea and have begun to elucidate the pharmacological activities of its extracts and isolated compounds.

Diuretic and Antiurolithiatic Activity

The diuretic effect is one of the most well-documented properties of Solidago virgaurea. Studies on flavonoid-rich fractions have demonstrated a significant increase in urine output in animal models. The antiurolithiatic activity, relevant to its traditional use for kidney stones, has also been quantified.

| Activity | Test Substance | Animal Model | Dosage | Observed Effect | Reference |

| Diuretic | Flavonoid fraction of S. virgaurea | Rat | Not specified | 57-88% increase in overnight diuresis | [1] |

| Antiurolithiatic | Methanolic extract of S. virgaurea | Ethylene glycol-induced renal calculi in rats | 250 mg/kg | Significant reduction in urinary oxalate and calcium | [3] |

| 500 mg/kg | Significant decrease in urinary oxalate, calcium, and phosphate | [3] | |||

| 750 mg/kg | Most effective dose; significant decrease in urinary oxalate, calcium, and phosphate | [3] |

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of Solidago virgaurea are attributed to its flavonoid and saponin content. While specific IC50 values for this compound are not yet widely reported, extracts have demonstrated significant anti-inflammatory and related effects.

| Activity | Test Substance | Animal Model | Dosage | Observed Effect | Reference |

| Antihyperuricemic | Dry extract of S. virgaurea | Potassium oxonate-induced hyperuricemia in rats | 250 mg/kg & 500 mg/kg | Significant decrease in uricemia | [9] |

| Antihypertensive | Dry extract of S. virgaurea | Hyperuricemic rats | 500 mg/kg | Prevented the development of arterial hypertension | [9] |

Antifungal Activity

The saponins within Solidago virgaurea are thought to be responsible for its antifungal properties. Water extracts have been shown to be effective against Candida albicans, a key pathogenic yeast.

| Activity | Test Substance | Fungal Strain | Concentration | Observed Effect | Reference |

| Antifungal | Water extract of S. virgaurea subsp. virgaurea | Candida albicans | 0.7 mg/mL saponins | Inhibition of yeast-hyphal transition and biofilm formation | [9] |

| Water extract of S. virgaurea subsp. alpestris | Candida albicans | 0.95 mg/mL saponins | Inhibition of yeast-hyphal transition and biofilm formation | [9] |

Antidiabetic and Antioxidant Activity

Recent studies have explored the antidiabetic potential of Solidago virgaurea, linking it to the inhibition of carbohydrate-digesting enzymes and antioxidant effects.

| Activity | Test Substance | Assay | IC50 / EC50 Value | Reference |

| α-Glucosidase Inhibition | Accelerated solvent extract of S. virgaurea | α-Glucosidase inhibition assay | 9.3 ± 0.9 µg/mL | [3] |

| Laser extraction of S. virgaurea | α-Glucosidase inhibition assay | 8.6 ± 0.7 µg/mL | [3] | |

| Antioxidant | Methanolic extract of S. virgaurea | DPPH radical scavenging assay | 17.22 ± 0.67 µg/mL | [10] |

| Methanolic extract of S. virgaurea | ABTS radical scavenging assay | 9.03 ± 0.11 µg/mL | [10] |

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies cited.

Extraction of Saponins from Solidago virgaurea

A rational technology for the extraction of saponins from the herb of Solidago virgaurea has been identified with the following optimal parameters:

-

Plant Material: Dried and crushed aerial parts of Solidago virgaurea.

-

Particle Size: 2 mm.

-

Extraction Solvent: 60% ethanol.

-

Extraction Method: Infusion in a boiling water bath.

-

Infusion Time: 30 minutes.

This method yielded a total saponin content of 9.8 ± 1.2% in the dried herb.

Quantification of Virgaureasaponins by HPLC-ELSD

A high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) method has been developed for the quantification of total virgaureasaponins.

-

Sample Preparation: 2 g of ground S. virgaurea is extracted with 35 mL of methanol-water (30:70 v/v) using ultrasonic maceration for 4 hours at 5°C. The extract is then lyophilized.

-

Chromatographic Conditions:

-

Column: Not specified in the abstract.

-

Mobile Phase: A linear gradient of acetonitrile and water, starting at 15% acetonitrile and increasing to 55% over 30 minutes.

-

Detection: Evaporative Light Scattering Detector (ELSD).

-

In Vivo Diuretic Activity Assessment in Rats

The diuretic activity of Solidago virgaurea extracts is typically evaluated in a rat model.

-

Animals: Male Wistar rats.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test substance (e.g., flavonoid fraction) is administered orally. A control group receives the vehicle, and a positive control group receives a standard diuretic like furosemide.

-

Animals are placed in metabolic cages for urine collection over a specified period (e.g., 24 hours).

-

The total urine volume is measured, and electrolyte concentrations (Na+, K+, Cl-) can also be determined.

-

In Vitro Anti-inflammatory Activity – Protein Denaturation Method

This assay assesses the ability of a substance to inhibit protein denaturation, a hallmark of inflammation.

-

Reaction Mixture: A mixture containing egg albumin and phosphate-buffered saline (pH 6.4) is prepared.

-

Procedure:

-

Different concentrations of the test substance (e.g., S. virgaurea extract) are added to the reaction mixture.

-

The mixture is incubated at 37°C and then heated to induce denaturation.

-

The turbidity of the solution is measured spectrophotometrically to quantify the extent of protein denaturation.

-

The percentage inhibition of denaturation is calculated relative to a control without the test substance.

-

Antifungal Susceptibility Testing – Broth Microdilution Method

The minimum inhibitory concentration (MIC) of an extract or compound against a fungal strain like Candida albicans can be determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

-

Procedure:

-

A standardized inoculum of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Serial dilutions of the test substance are prepared in a 96-well microtiter plate.

-

The fungal inoculum is added to each well.

-

The plate is incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the test substance that visibly inhibits fungal growth.

-

Cytotoxicity Assay – MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are treated with various concentrations of the test substance (e.g., this compound) for a specified period.

-

The MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

-

Visualizations

Experimental Workflow for Saponin Extraction and Quantification

Caption: Workflow for the extraction and quantification of saponins from Solidago virgaurea.

Signaling Pathway for Saponin-Induced Anti-inflammatory Action (Hypothesized)

References

- 1. Characterization of plant-derived saponin natural products against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijapbjournal.com [ijapbjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Evaluation of the Antidiabetic Activity of Solidago virgaurea Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. quareticctivity of Solidago canadensiscultivated ingypt and etermination of theostioactiveraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Candida albicans yeast-hyphal transition and biofilm formation by Solidago virgaurea water extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Virgaureasaponin 1 from Solidago virgaurea

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solidago virgaurea, commonly known as European goldenrod, is a source of various bioactive compounds, including triterpenoid saponins known as virgaureasaponins. Virgaureasaponin 1, a key saponin in this plant, has garnered interest for its potential pharmacological activities. These application notes provide detailed protocols for the extraction of this compound from Solidago virgaurea, focusing on methods that can be implemented in a laboratory setting for research and development purposes. The protocols described below are based on established methodologies and aim to provide a foundation for optimizing extraction efficiency.

Data Presentation: Comparison of Extraction Methods for Saponins from Solidago virgaurea

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various studies on the extraction of saponins from Solidago virgaurea. It is important to note that many studies report on total saponin content rather than specifically on this compound.

| Extraction Method | Solvent System | Temperature | Time | Key Findings | Reference |

| Infusion | 60% Ethanol | Boiling Water Bath | 30 min | Optimal for saponin extraction. | [1] |

| Ultrasound-Assisted Maceration | 30:70 (v/v) Methanol:Water | 5°C | 2 x 4 hours | Efficient for extracting virgaureasaponins while minimizing degradation.[2] | [2] |

| Maceration | 40%, 60%, 80%, 96% Ethanol | Not Specified | Not Specified | 60% ethanol was found to be the most effective.[1] | [1] |

| Microwave-Assisted Hydrodistillation | Water | Microwave Power: 800W | 60 min | Primarily used for essential oil extraction but indicates the utility of microwave technology for extracting compounds from S. virgaurea.[3][4] | [3][4] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Maceration for this compound Extraction

This protocol details an ultrasound-assisted extraction (UAE) method, which is known for its efficiency and reduced extraction times.

1. Materials and Equipment:

-

Dried and powdered aerial parts of Solidago virgaurea (ground to 2 mm)[1]

-

Methanol (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Stirrer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Lyophilizer (optional)

-

Filtration apparatus (e.g., Buchner funnel with filter paper or syringe filters)

2. Procedure:

-

Weigh 10 g of the dried, powdered plant material.

-

Prepare a 30:70 (v/v) methanol-water solvent mixture.

-

In a suitable flask, add the plant material and 175 mL of the solvent mixture (for the first extraction).

-

Place the flask in an ultrasonic bath set at 5°C and stir the mixture. Sonicate for 4 hours.[2]

-

After sonication, separate the extract from the plant material by filtration or centrifugation.

-

Repeat the extraction process on the plant residue with another 175 mL of the solvent mixture for an additional 4 hours under the same conditions.[2]

-

Combine the extracts from both steps.

-

To concentrate the extract, evaporate the methanol using a rotary evaporator at a temperature below 40°C.

-

The resulting aqueous extract can be lyophilized to obtain a dry powder.[2]

-

The crude extract can be further purified using chromatographic techniques to isolate this compound.

Protocol 2: Infusion Method for Saponin Extraction

This protocol describes a simpler infusion method that has been identified as effective for saponin extraction from Solidago virgaurea.

1. Materials and Equipment:

-

Dried and powdered aerial parts of Solidago virgaurea (ground to 2 mm)[1]

-

60% Ethanol

-

Boiling water bath

-

Beaker or flask

-

Stirring rod

-

Filtration apparatus

2. Procedure:

-

Weigh 10 g of the dried, powdered plant material.

-

Place the plant material in a beaker or flask.

-

Add 100 mL of 60% ethanol.

-

Place the beaker in a boiling water bath and maintain for 30 minutes, stirring occasionally.[1]

-

After 30 minutes, remove the beaker from the water bath and allow it to cool.

-

Filter the mixture to separate the extract from the solid plant material.

-

The resulting extract contains a mixture of saponins, including this compound, and can be used for further analysis or purification.

Visualizations

Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Solidago virgaurea.

Caption: General workflow for the extraction and isolation of this compound.

Conceptual Signaling Pathway of Virgaureasaponin Pharmacological Activity

The precise signaling pathway of this compound is not fully elucidated. However, based on its known biological activities, a conceptual diagram of its potential downstream effects is presented below. Virgaureasaponins have been shown to possess antitumor properties and can induce the release of Tumor Necrosis Factor-alpha (TNF-α) from macrophages.[5] They also exhibit antifungal activity by inhibiting the hyphal formation of Candida albicans.[6][7]

Caption: Conceptual diagram of virgaureasaponin's potential pharmacological effects.

References

- 1. Conditions for Extraction of Saponins Solidágo virgáurea | Sergalieva | Drug development & registration [pharmjournal.ru]

- 2. akjournals.com [akjournals.com]

- 3. Influence of the Extraction Method on the Biological Potential of Solidago virgaurea L. Essential Oil and Hydrolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Triterpenoid saponins from the aerial parts of Solidago virgaurea alpestris with inhibiting activity of Candida albicans yeast-hyphal conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solidago virgaurea L. Plant Extract Targeted against Candida albicans to Reduce Oral Microbial Biomass: A Double Blind Randomized Trial on Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation and Purification of Virgaureasaponin 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virgaureasaponin 1 is a triterpenoid saponin isolated from the aerial parts of Solidago virgaurea L. (European goldenrod), a plant with a long history of use in traditional medicine for various ailments, including urinary tract conditions and inflammation.[1] Saponins from Solidago species, including virgaureasaponins, are a subject of research due to their potential pharmacological activities.[1][2] This document provides a detailed protocol for the isolation and purification of this compound, compiled from established methodologies for saponin extraction and purification from Solidago virgaurea.

Experimental Protocols

The isolation and purification of this compound is a multi-step process that begins with the extraction of total saponins from the plant material, followed by a series of chromatographic separations to isolate the target compound.

I. Plant Material and Extraction of Crude Saponin Mixture

The initial step involves the efficient extraction of a saponin-rich fraction from the dried and powdered aerial parts of Solidago virgaurea.

Materials and Reagents:

-

Dried aerial parts of Solidago virgaurea

-

60% Ethanol or 30:70 (v/v) Methanol-Water

-

Grinder or mill

-

Reflux apparatus or ultrasonic bath

-

Rotary evaporator

-

Freeze dryer (lyophilizer)

Protocol:

-

Plant Material Preparation: Dry the aerial parts of Solidago virgaurea in the shade and grind them into a fine powder (approximately 2 mm particle size).[3]

-

Extraction:

-

Method A: Maceration/Infusion: Mix the powdered plant material with 60% ethanol in a suitable flask. Heat the mixture in a boiling water bath for 30 minutes with continuous stirring.[3]

-

Method B: Ultrasonic Maceration: Macerate the powdered plant material with a 30:70 (v/v) methanol-water mixture in an ultrasonic bath. Perform the extraction twice, each for 4 hours, at a controlled temperature of 5°C.[4]

-

-

Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to remove the organic solvent (ethanol or methanol).

-

Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a crude, dark brown powder. This powder represents the crude saponin extract.

II. Purification of this compound

The purification of this compound from the crude extract is achieved through a combination of liquid-liquid partitioning and column chromatography.

A. Liquid-Liquid Partitioning

This step aims to enrich the saponin content by removing highly polar and non-polar impurities.

Materials and Reagents:

-

Crude saponin extract

-

Distilled water

-

n-Butanol

-

Separatory funnel

Protocol:

-

Dissolve the crude saponin extract in distilled water.

-

Transfer the aqueous solution to a separatory funnel and extract it multiple times with an equal volume of n-butanol.

-

Combine the n-butanol fractions, which now contain the saponins.

-

Concentrate the n-butanol extract to dryness under reduced pressure to yield the enriched saponin fraction.

B. Column Chromatography

A multi-step column chromatography approach is employed for the separation of individual saponins.

Materials and Reagents:

-

Enriched saponin fraction

-

Diaion HP-20 resin

-

Silica gel for column chromatography

-

Methanol

-

Water

-

Chloroform

-

Ethyl acetate

-

Chromatography columns

Protocol:

-

Diaion HP-20 Column Chromatography:

-

Dissolve the enriched saponin fraction in water and apply it to a Diaion HP-20 column.

-

Wash the column with water to remove highly polar impurities.

-

Elute the saponins with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify saponin-containing fractions.

-

-

Silica Gel Column Chromatography:

-

Pool and concentrate the saponin-rich fractions from the Diaion HP-20 column.

-

Apply the concentrated fraction to a silica gel column.

-

Elute the column with a solvent system typically composed of chloroform-methanol-water or ethyl acetate-ethanol-water in various ratios.

-

Collect fractions and monitor by TLC to isolate fractions containing this compound.

-

C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification of this compound is achieved using preparative HPLC.

Materials and Reagents:

-

Partially purified this compound fraction

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional)

-

Preparative C18 HPLC column

Protocol:

-

Method Development: Based on analytical HPLC methods for virgaureasaponins, develop a suitable gradient for preparative scale.[4] A common mobile phase consists of a gradient of acetonitrile and water (potentially with 0.1% formic acid).[4]

-

Purification: Dissolve the partially purified fraction in the initial mobile phase and inject it into the preparative HPLC system.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

-

Solvent Removal and Lyophilization: Remove the HPLC solvents under reduced pressure and lyophilize the final product to obtain pure this compound.

Data Presentation

The following table summarizes the expected outcomes at each stage of the isolation and purification process. The values are representative and may vary depending on the quality of the plant material and the efficiency of each step.

| Step | Input Material | Output Material | Expected Yield (%) | Expected Purity (%) |

| Extraction | Dried S. virgaurea | Crude Saponin Extract | 10-15 | ~10 |

| Liquid-Liquid Partitioning | Crude Saponin Extract | Enriched Saponin Fraction | 5-8 | 20-30 |

| Diaion HP-20 Chromatography | Enriched Saponin Fraction | Saponin-Rich Fraction | 2-4 | 50-60 |

| Silica Gel Chromatography | Saponin-Rich Fraction | Partially Purified this compound | 0.5-1.5 | 80-90 |

| Preparative HPLC | Partially Purified this compound | Pure this compound | 0.1-0.5 | >95 |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Note: As of the current literature review, no specific signaling pathways involving this compound have been detailed. Therefore, a signaling pathway diagram is not included.

References

- 1. Solidago virgaurea L.: A Review of Its Ethnomedicinal Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conditions for Extraction of Saponins Solidágo virgáurea | Sergalieva | Drug development & registration [pharmjournal.ru]

- 4. akjournals.com [akjournals.com]

Application Note: Quantification of Virgaureasaponin 1 using HPLC-ELSD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virgaureasaponin 1, a triterpenoid saponin isolated from Solidago virgaurea L., has garnered significant interest for its potential therapeutic properties. As research into its pharmacological activities progresses, the need for a robust and reliable analytical method for its quantification is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a powerful tool for this purpose. Unlike UV-Vis detectors, the ELSD is a universal detector that does not require the analyte to possess a chromophore, making it ideal for the analysis of saponins which often lack strong UV absorption.

This application note provides a detailed protocol for the quantification of this compound in plant extracts and other matrices using a validated HPLC-ELSD method. The methodology is adapted from established protocols for the analysis of total virgaureasaponins from Solidago virgaurea.[1][2]

Experimental Protocols

Sample Preparation: Extraction of this compound from Solidago virgaurea

This protocol details the extraction of saponins from the aerial parts of Solidago virgaurea.

Materials and Reagents:

-

Dried and powdered aerial parts of Solidago virgaurea

-

Methanol (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

Lyophilizer (optional)

-

Syringe filters (0.45 µm)

Protocol 1: Ultrasonic Maceration [1]

-

Weigh 2 g of the ground plant material into a suitable flask.

-

Add 35 mL of a 30:70 (v/v) methanol-water solution.

-

Perform ultrasonic maceration for 4 hours at 5°C with stirring.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the plant residue with an additional 35 mL of the methanol-water solution.

-

Combine the supernatants and evaporate the methanol under reduced pressure.

-

Lyophilize the remaining aqueous extract to obtain a dry powder.

-

Accurately weigh the lyophilized extract and dissolve it in a 30:70 (v/v) methanol-water solution to a precise concentration (e.g., 10 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

Protocol 2: Hot Water Bath Infusion [3]

-

Grind the dried raw plant material to a particle size of 2 mm.

-

Add 60% ethanol to the powdered material.

-

Place the mixture in a boiling water bath for 30 minutes for infusion.

-

Filter the extract and proceed with further dilution or purification as needed.

Standard Solution Preparation

Materials:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Deionized water

Protocol:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve the standard in a 1:1 (v/v) methanol-water solution to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 20-400 µg/mL).[1]

HPLC-ELSD Method

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and column oven (e.g., Agilent 1200 series)[1]

-

Evaporative Light Scattering Detector (ELSD) (e.g., Alltech 3300)[1]

Chromatographic Conditions: [1]

| Parameter | Value |

| Column | Luna C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Acetonitrile |

| Mobile Phase B | 0.1% Formic Acid in Water |

| Gradient | 15% A for 5 min, then 15-55% A over 30 min, followed by a 5-min hold at 100% A |

| Flow Rate | 1 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

ELSD Conditions: [1]

| Parameter | Value |

| Nebulizer Temperature | 40°C |

| Gas Flow Rate (Nitrogen) | 1.5 L/min |

| Gain | 4 |

Data Presentation

The following tables summarize the quantitative data obtained from the validation of a similar HPLC-ELSD method for the quantification of total virgaureasaponins.[1][2] This data can be used as a reference for the expected performance of the method for this compound, although specific validation with the pure compound is recommended.

Table 1: Method Validation Parameters for Total Virgaureasaponins [1][2]

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Linear Range | 20 - 400 µg |

| Limit of Detection (LOD) | 4 µg |

| Limit of Quantitation (LOQ) | 16 µg |

| Intra-day Precision (RSD) | < 5.6% |

| Inter-day Precision (RSD) | < 5.6% |

| Recovery | 97.02 - 101.91% |

Note: The ELSD response is often non-linear and can be fitted to a logarithmic or quadratic function. For quantification, the regression equation is typically in the form of log(Area) = a * log(Concentration) + b.[1]

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from sample preparation to data analysis.

Caption: Workflow for this compound Quantification.

References

HPTLC Analysis of Virgaureasaponin 1 in Plant Extracts: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction